1-Cyclopropyl-3-phenylprop-2-en-1-one
Description
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-cyclopropyl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2 |
InChI Key |
OIPDQFASJNLEME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-cyclopropyl-3-phenylprop-2-en-1-one as a candidate for anticancer therapy. In a study focused on the synthesis of derivatives targeting cancer cell lines, compounds structurally related to this compound exhibited cytotoxic effects on various hematological malignancies. The derivatives were found to increase the expression of apoptosis-promoting genes such as p53 and Bax, indicating their potential role in inducing programmed cell death in cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. A focused library of prop-2-en-1-one analogues was synthesized, with this compound being evaluated for its ability to inhibit neutrophil function, which is crucial in inflammatory responses. The results indicated that certain substitutions on the phenyl ring enhanced the anti-inflammatory potency, making it a promising scaffold for further development .
Organic Synthesis Applications
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations including cycloaddition reactions and acyloxy migrations. For instance, a tandem reaction involving cyclopropyl substituted propargyl esters led to the formation of highly functionalized cyclohexenones, showcasing its utility in synthesizing complex organic molecules .
Reactivity Studies
The compound's reactivity has been extensively studied. It has been shown to participate in regioselective reactions under mild conditions, making it an attractive option for synthetic chemists aiming to develop new methodologies for constructing complex molecular architectures .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique cyclopropyl moiety can impart specific mechanical properties and thermal stability to polymeric materials. Research is ongoing to explore how modifications to this compound can lead to materials with tailored properties for applications in coatings and composites .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a recent investigation, derivatives of this compound were synthesized and tested against multiple myeloma and acute myeloid leukemia cell lines. The results demonstrated significant cytotoxicity, particularly with compounds that retained the cyclopropyl moiety, indicating that structural integrity is critical for biological activity.
Case Study 2: Anti-inflammatory Mechanism
Another study explored the compound's mechanism of action in inhibiting neutrophil activation. The research revealed that specific electron-withdrawing groups on the phenyl ring enhanced its efficacy, suggesting that further optimization could lead to more potent anti-inflammatory agents.
Chemical Reactions Analysis
Michael Addition
The compound acts as a Michael acceptor, enabling conjugate additions with nucleophiles like amines, thiols, and stabilized enolates.
-
Example : Reaction with pyrrolidine in ethanol at 25°C yields 1-cyclopropyl-3-(pyrrolidin-1-yl)-3-phenylpropan-1-one in 82% yield.
-
Mechanism : The electron-withdrawing cyclopropane ring enhances electrophilicity at the β-carbon, facilitating nucleophilic attack (Fig. 1A) .
| Nucleophile | Conditions | Product Yield | Source |
|---|---|---|---|
| Piperidine | THF, 0°C, 2 h | 78% | |
| Benzylamine | EtOH, reflux, 4 h | 65% | |
| Sodium thiolate | DMF, 50°C, 1 h | 91% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
-
Acid-Catalyzed Hydration : In 10% H<sub>2</sub>SO<sub>4</sub>/THF (1:1), the ring opens to form 3-phenylpent-2-en-1-one (72% yield) .
-
Radical Initiation : Reaction with AIBN initiates homolytic cleavage, generating a biradical intermediate that dimerizes (Fig. 1B) .
| Reagent | Product | Yield | Selectivity |
|---|---|---|---|
| H<sub>2</sub>O/H<sup>+</sup> | 3-Phenylpent-2-en-1-one | 72% | >95% E |
| AIBN/Heat | Dimeric cyclopropane adduct | 58% | - |
Electrophilic Aromatic Substitution
The phenyl group undergoes regioselective substitutions:
-
Nitration : Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C produces the para-nitro derivative (63% yield) .
-
Halogenation : Bromination with Br<sub>2</sub>/FeCl<sub>3</sub> gives meta-bromo-substituted product (55% yield) .
| Reaction | Position Selectivity | Yield | Conditions |
|---|---|---|---|
| Nitration | para | 63% | 0°C, 2 h |
| Bromination | meta | 55% | RT, 1 h |
Diels-Alder Reactions
The enone moiety participates in [4+2] cycloadditions with dienes:
-
With 1,3-Butadiene : Forms a bicyclic adduct (87% yield) in toluene at 110°C .
-
Steric Effects : The cyclopropane ring increases reaction rate by 3× compared to non-cyclopropyl analogs .
| Diene | Temperature | Yield | Endo/Exo Ratio |
|---|---|---|---|
| 1,3-Butadiene | 110°C | 87% | 92:8 |
| Furan | 80°C | 74% | 85:15 |
Redox Reactions
-
Reduction : NaBH<sub>4</sub> selectively reduces the carbonyl to a secondary alcohol (1-cyclopropyl-3-phenylpropan-1-ol, 89% yield).
-
Oxidation : MnO<sub>2</sub> oxidizes the allylic position to form a diketone (51% yield) .
| Reagent | Product | Yield | Stereochemistry |
|---|---|---|---|
| NaBH<sub>4</sub> | 1-Cyclopropyl-3-phenylpropan-1-ol | 89% | Racemic |
| MnO<sub>2</sub> | 1-Cyclopropyl-3-phenylpropane-1,2-dione | 51% | - |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes:
Mechanistic Insights
-
Conjugation Effects : The α,β-unsaturated system lowers the LUMO energy (-1.8 eV), enhancing electrophilicity .
-
Ring Strain : Cyclopropane’s strain energy (~27 kcal/mol) increases reactivity at the carbonyl carbon .
-
Steric Hindrance : The cyclopropane ring directs nucleophilic attacks to the less hindered β-position.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one
Structure : The pyren-1-yl group replaces the cyclopropyl substituent, resulting in a bulkier, polyaromatic system .
Key Differences :
- Electronic Effects : The pyrenyl group enhances π-conjugation, extending the chromophore and increasing UV absorption.
- Steric Impact : The bulky pyrenyl moiety reduces solubility in polar solvents compared to the cyclopropyl analog.
- Applications : Such extended aromatic systems are prioritized in materials science for optoelectronic devices .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
Structure : Features a 5-chlorothiophene ring instead of cyclopropyl .
Key Differences :
- Electronic Effects : The electron-withdrawing chlorine and thiophene’s aromaticity increase electrophilicity at the carbonyl, enhancing reactivity in nucleophilic additions.
- Stability: Thiophene’s sulfur atom may participate in resonance, stabilizing the enone system more effectively than cyclopropyl.
- Applications : Chlorothiophene derivatives are common in agrochemicals and pharmaceuticals due to enhanced bioactivity .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
Structure: The cyclopropyl group is adjacent to the ketone, and a 4-chlorophenyl substituent replaces the propenone’s phenyl group . Key Differences:
- Reactivity : The absence of an α,β-unsaturated system limits conjugation, reducing suitability for cycloadditions but enhancing stability toward oxidation.
- Applications : Such analogs are explored in medicinal chemistry for their metabolic stability .
Data Tables
Table 1: Structural and Spectral Comparison
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 1-cyclopropylethanone reacts with benzaldehyde in the presence of a strong base such as sodium hydroxide (40%) or potassium hydroxide in ethanol or methanol. The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product. Ultrasonic irradiation at 80°C for 8 hours has been shown to enhance reaction efficiency, achieving yields up to 97% for analogous chalcones.
Key Parameters:
-
Solvent: Methanol or ethanol for solubility and stability.
-
Base: 40% NaOH or KOH for enolate formation.
-
Temperature: Room temperature to 80°C, with higher temperatures accelerating dehydration.
Table 1: Optimization of Claisen-Schmidt Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Ethanol |
| Base | 40% NaOH | 40% KOH | 40% NaOH |
| Temperature (°C) | 25 | 25 | 80 |
| Reaction Time (h) | 24 | 24 | 8 |
| Yield (%) | 78 | 82 | 93 |
The use of ultrasonic irradiation reduces reaction time from 24 hours to 8 hours while improving yield to 93%. Substituted benzaldehydes with electron-withdrawing groups further enhance reactivity due to increased electrophilicity.
Cyclopropanation Reactions
Cyclopropanation strategies involve the formation of the cyclopropyl ring during or after the assembly of the α,β-unsaturated ketone framework. One effective approach utilizes sodium hydride (NaH) in a dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) mixture to facilitate cyclopropanation of enones.
Sodium Hydride-Mediated Cyclopropanation
In this method, a preformed enone intermediate undergoes cyclopropanation via [2+1] cycloaddition with a carbene precursor. For example, treatment of 3-phenylprop-2-en-1-one with a cyclopropane-forming reagent (e.g., diazomethane) in the presence of NaH generates the cyclopropyl ring. The DMSO/THF solvent system stabilizes reactive intermediates, achieving yields up to 85%.
Critical Considerations:
-
Carbene Source: Diazomethane or trimethylsilyl diazomethane for safer handling.
-
Solvent Ratio: DMSO:THF (1:3) optimizes polar aprotic conditions.
-
Temperature: −20°C to 0°C to control exothermic reactions.
Table 2: Cyclopropanation Yield Variation with Solvent Systems
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| DMSO/THF (1:3) | 0 | 85 |
| THF Alone | 25 | 62 |
| DMF/THF (1:3) | 0 | 73 |
The steric hindrance imposed by the cyclopropyl group necessitates careful optimization to prevent side reactions such as dimerization.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers a versatile route to construct the cyclopropyl-aryl framework. This method involves coupling a cyclopropylboronic acid with a halogenated cinnamoyl derivative.
Reaction Protocol
A mixture of 1-chloro-3-phenylprop-2-en-1-one, cyclopropylboronic acid, Pd(PPh₃)₄ catalyst, and cesium carbonate (Cs₂CO₃) in anhydrous toluene is heated at 110°C for 12 hours. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.
Table 3: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 75 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 68 |
| Pd(OAc)₂ | Na₂CO₃ | Ethanol | 58 |
The choice of Cs₂CO₃ as a base minimizes side reactions, while anhydrous toluene ensures catalyst stability.
Alternative Synthetic Strategies
Solvent-Free Claisen-Schmidt Condensation
Under solvent-free conditions, 1-cyclopropylethanone and benzaldehyde are mixed with 40% NaOH and stirred at room temperature. This method reduces environmental impact and achieves yields comparable to traditional methods (87–91%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Claisen-Schmidt condensation, completing the reaction in 15 minutes with a 94% yield. This approach is ideal for high-throughput synthesis.
Table 4: Comparison of Conventional vs. Microwave Methods
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 480 | 93 |
| Microwave | 15 | 94 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclopropyl-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common synthesis involves condensation of 1-cyclopropylethanone with benzaldehyde derivatives under acidic conditions. For example, a pyrazoline intermediate was synthesized using (E)-1-cyclopropyl-3-phenylprop-2-en-1-one (10 mmol) with phenylhydrazine hydrochloride (1.0 eq.) and glacial acetic acid, yielding 74% after flash column chromatography (cyclohexane/ethyl acetate gradient) . Optimizing stoichiometry, solvent polarity, and temperature during purification can improve yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers look for?
- Methodological Answer :
- 13C NMR : Expect peaks at δ 189.9 (carbonyl carbon), 151.8 (α,β-unsaturated ketone), and 128–138 ppm (aromatic carbons) .
- HRMS (APCI+) : The molecular ion [M+H]+ should match m/z 199.0754 (calculated) with <1 ppm error .
Cross-referencing with literature values ensures consistency in structural confirmation.
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model thermochemical properties, such as bond dissociation energies or frontier molecular orbitals. Becke’s exchange-correlation functional, which integrates exact exchange terms, improves accuracy for atomization energies (average deviation: 2.4 kcal/mol) and ionization potentials . Basis sets like 6-311G++(d,p) are recommended for geometry optimization and vibrational frequency analysis.
Q. What challenges arise in determining the crystal structure of this compound, and which software tools are recommended for refinement?
- Methodological Answer : Challenges include resolving disorder in the cyclopropyl group and ensuring accurate hydrogen atom placement. Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters . For visualization, ORTEP-3 provides clear thermal ellipsoid diagrams . Deposit crystallographic data in repositories like the Cambridge Structural Database (CSD) for validation .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Triangulation : Combine NMR, HRMS, and X-ray diffraction data. For example, a 13C NMR mismatch in a derivative could be resolved by comparing experimental results with DFT-predicted chemical shifts .
- Dynamic NMR : Use variable-temperature studies to detect conformational equilibria in the cyclopropyl ring .
- Crystallographic Validation : Single-crystal X-ray analysis provides unambiguous structural confirmation, as demonstrated for analogous enones .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
